Thiostrepton

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

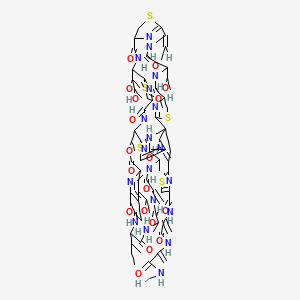

La thiostreptone est un antibiotique oligopeptidique cyclique naturel appartenant à la classe des thiopeptides. Elle est dérivée de plusieurs souches de streptomycètes, telles que Streptomyces azureus et Streptomyces laurentii . La thiostreptone est connue pour son activité puissante contre les bactéries Gram-positives et a été utilisée comme agent antimicrobien sûr pour les animaux .

Applications De Recherche Scientifique

Thiostrepton has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La thiostreptone est produite par une voie biosynthétique complexe impliquant une synthèse ribosomique et des modifications post-traductionnelles. La biosynthèse de la thiostreptone implique l'assemblage d'un squelette peptidique, suivi de modifications extensives, notamment la cyclisation, la déshydratation et la formation de thioéthers .

Méthodes de production industrielle

La production industrielle de thiostreptone implique généralement la fermentation de souches de Streptomyces dans des conditions contrôlées. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification pour isoler la thiostreptone sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La thiostreptone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier la structure de la thiostreptone afin d'améliorer son activité biologique ou d'améliorer ses propriétés pharmacocinétiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la modification chimique de la thiostreptone comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction impliquent généralement des températures douces et un pH neutre à légèrement acide .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de la thiostreptone comprennent des thiopeptides modifiés présentant une activité antibactérienne accrue et une solubilité améliorée .

Applications de la recherche scientifique

La thiostreptone a un large éventail d'applications de recherche scientifique, notamment :

Biologie : La thiostreptone est utilisée pour étudier la fonction ribosomique et l'inhibition de la synthèse protéique.

Mécanisme d'action

La thiostreptone exerce ses effets en se liant au ribosome bactérien, en particulier dans une fente entre l'ARNt 23S et la protéine ribosomique L11. Cette liaison inhibe la synthèse protéique en empêchant le bon fonctionnement des facteurs d'élongation EF-G et EF4 . L'inhibition de la synthèse protéique conduit finalement à la mort de la cellule bactérienne.

Mécanisme D'action

Thiostrepton exerts its effects by binding to the bacterial ribosome, specifically in a cleft between the 23S rRNA and the L11 ribosomal protein. This binding inhibits protein synthesis by preventing the proper functioning of elongation factors EF-G and EF4 . The inhibition of protein synthesis ultimately leads to the death of the bacterial cell.

Comparaison Avec Des Composés Similaires

Composés similaires

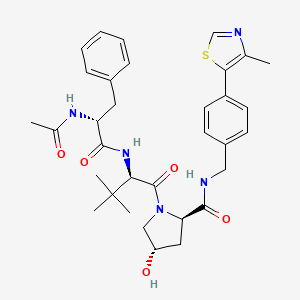

La thiostreptone fait partie d'une classe plus large d'antibiotiques thiopeptidiques, qui comprend des composés tels que la siomycine, la thiopeptine et la sporangiomycine . Ces composés partagent un mode d'action et des caractéristiques structurelles similaires, telles que la présence de cycles thiazole et oxazole .

Unicité de la thiostreptone

La thiostreptone est unique parmi les thiopeptides en raison de son activité puissante contre un large éventail de bactéries Gram-positives et de sa toxicité relativement faible chez les animaux . De plus, la thiostreptone s'est avérée avoir des effets inhibiteurs spécifiques sur certains récepteurs Toll-like, ce qui en fait un candidat prometteur pour le traitement des maladies auto-immunes .

Propriétés

Nom IUPAC |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

|---|---|

InChI |

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |

Bioactivité |

Antibacterial |

Séquence |

IASASCTTCICTCSCSS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.